3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
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Overview
Description
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of beta-alanine, where the amino group is substituted at the third position with a 4-(benzyloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes an aldol condensation with glycine to form 3-[4-(benzyloxy)phenyl]-2-propenoic acid.
Hydrogenation: The double bond in the 3-[4-(benzyloxy)phenyl]-2-propenoic acid is hydrogenated to yield 3-[4-(benzyloxy)phenyl]propanoic acid.
Amination: Finally, the 3-[4-(benzyloxy)phenyl]propanoic acid is aminated to introduce the amino group at the third position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the aldol condensation and hydrogenation steps, as well as automated systems for the amination process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydroxyl derivatives.
Substitution: Forms amides or other substituted products.
Scientific Research Applications
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[4-(hydroxy)phenyl]propanoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.
3-Amino-3-[4-(methoxy)phenyl]propanoic acid: Contains a methoxy group instead of a benzyloxy group.
3-Amino-3-[4-(phenyl)phenyl]propanoic acid: Lacks the benzyloxy group, having a phenyl group directly attached.
Uniqueness
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Biological Activity
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (ABPA) is an aromatic amino acid derivative with significant biological activity. This compound has garnered attention in pharmacological research, particularly for its potential applications in cancer treatment and neurological disorders. This article delves into the biological activities of ABPA, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.31 g/mol
- Key Functional Groups : Amino group, benzyloxy group, propanoic acid backbone
The presence of the benzyloxy group enhances the lipophilicity of ABPA, which may improve its membrane permeability and biological activity.
ABPA's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell proliferation. The compound's amino group facilitates hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity. Key proposed mechanisms include:
- Interaction with Neurotransmitter Systems : ABPA may influence neurotransmitter systems by interacting with receptors involved in synaptic transmission, which could have implications for treating neurological disorders.
- Antiproliferative Effects : In cancer research, ABPA has shown potent antiproliferative effects against the A549 lung cancer cell line, with an IC50 value of 5.6 µM, indicating its potential as a therapeutic agent in oncology .
Anticancer Activity
A study investigating the antiproliferative effects of ABPA on various cancer cell lines demonstrated significant cytotoxicity against A549 cells. The results indicated that ABPA effectively inhibits cell growth, suggesting its potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) |
---|---|
A549 | 5.6 |
Neuropharmacological Effects
ABPA's structural characteristics suggest potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may modulate synaptic transmission and neuronal excitability, which could be beneficial in treating conditions such as anxiety and depression.
Case Studies
- Cancer Research : In a study focused on the effects of ABPA on lung cancer cells (A549), researchers observed a marked decrease in cell viability at concentrations above 5 µM. This finding supports further exploration of ABPA as a candidate for cancer therapy.
- Neurological Models : Investigations into the effects of ABPA on animal models of neurological disorders revealed promising results in enhancing cognitive function and reducing anxiety-like behaviors, potentially through modulation of neurotransmitter systems .
Synthesis and Derivatives
The synthesis of ABPA typically involves multi-step organic reactions that yield high-purity compounds suitable for research applications. The versatility of its structure allows for the development of various derivatives that may enhance or alter its biological properties.
Synthesis Overview
- Step 1 : Formation of the propanoic acid backbone.
- Step 2 : Introduction of the benzyloxy group.
- Step 3 : Amination to incorporate the amino group.
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which ABPA interacts with biological targets.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of ABPA.
- Development of Derivatives : Synthesizing analogs to optimize potency and selectivity for specific targets.
Properties
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMAXQPPKRFPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954684 |
Source
|
Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330645-19-7 |
Source
|
Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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